molecular formula C20H21N3O5S B11378331 N-tert-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide

N-tert-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide

Cat. No.: B11378331
M. Wt: 415.5 g/mol
InChI Key: YBMKWLCYPKUFPH-UHFFFAOYSA-N
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Description

2-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its diverse biological activities. The presence of the benzamide group further enhances its chemical reactivity and potential utility in medicinal chemistry.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-tert-butyl-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide

InChI

InChI=1S/C20H21N3O5S/c1-20(2,3)22-18(25)13-8-4-6-10-15(13)21-17(24)12-23-19(26)14-9-5-7-11-16(14)29(23,27)28/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25)

InChI Key

YBMKWLCYPKUFPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the cyclization of o-aminobenzenesulfonamide with acetic anhydride. The resulting intermediate is then subjected to further reactions to introduce the acetyl and benzamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure injection, microfluidics, and phase separation can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzisothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Scientific Research Applications

2-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE involves its interaction with specific molecular targets. The benzisothiazole moiety can bind to enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is crucial for its biological effects and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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